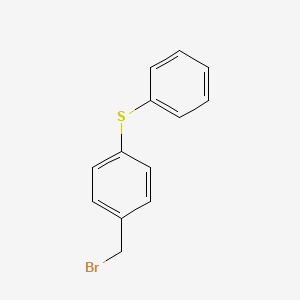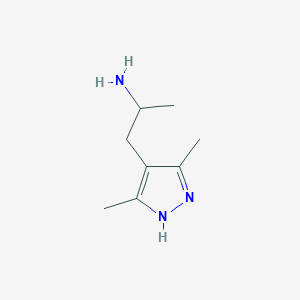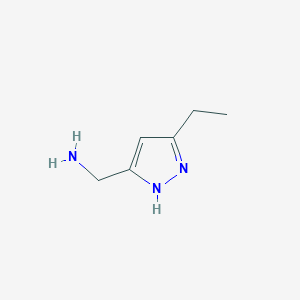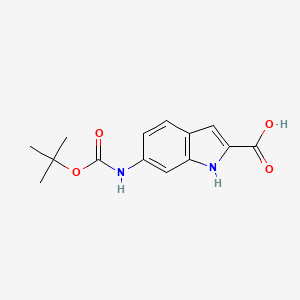
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid
Descripción general
Descripción
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 6-position and a carboxylic acid group at the 2-position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid typically involves the protection of the amino group on the indole ring with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-indole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow microreactor systems, which offer better control over reaction conditions and improved efficiency compared to batch processes . The use of such systems allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, often facilitated by coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF).
Major Products
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Electrophilic substitution yields various substituted indoles.
Coupling: Formation of amide bonds yields peptides or other amide-containing compounds.
Aplicaciones Científicas De Investigación
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as coupling to form peptides or other bioactive molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-butoxycarbonyl-1H-indole-2-carboxylic acid
- tert-butoxycarbonyl-protected amino acids
- tert-butoxycarbonyl-protected peptides
Uniqueness
6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct reactivity and stability. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile synthetic applications, particularly in peptide synthesis and the preparation of complex organic molecules .
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-5-4-8-6-11(12(17)18)16-10(8)7-9/h4-7,16H,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJVTFJOVLUAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

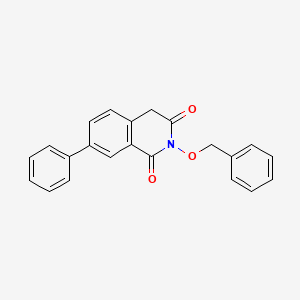


![5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3211758.png)


